REACTION_SMILES
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[Cl:1][c:2]1[cH:3][c:4]2[c:9]([cH:10][cH:11]1)[NH:8][C:7](=[O:12])[N:6]([CH2:13][C:14]([F:15])([F:16])[F:17])[C:5]2([c:18]1[cH:19][cH:20][c:21]([Br:24])[cH:22][cH:23]1)[CH:25]1[CH2:26][CH2:27]1.[Cu:28][C:29]#[N:30].[O:31]=[CH:32][N:33]([CH3:34])[CH3:35]>>[Cl:1][c:2]1[cH:3][c:4]2[c:9]([cH:10][cH:11]1)[NH:8][C:7](=[O:12])[N:6]([CH2:13][C:14]([F:15])([F:16])[F:17])[C:5]2([c:18]1[cH:19][cH:20][c:21]([C:29]#[N:30])[cH:22][cH:23]1)[CH:25]1[CH2:26][CH2:27]1
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Name
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O=C1Nc2ccc(Cl)cc2C(c2ccc(Br)cc2)(C2CC2)N1CC(F)(F)F
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1Nc2ccc(Cl)cc2C(c2ccc(Br)cc2)(C2CC2)N1CC(F)(F)F
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Name
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N#C[Cu]
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#C[Cu]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Type
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product
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Smiles
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N#Cc1ccc(C2(C3CC3)c3cc(Cl)ccc3NC(=O)N2CC(F)(F)F)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |